molecular formula C7H8N2O B1317356 3-Methylpicolinamide CAS No. 937648-82-3

3-Methylpicolinamide

Cat. No. B1317356
M. Wt: 136.15 g/mol
InChI Key: AIOUQYUFHADEHR-UHFFFAOYSA-N
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Description

3-Methylpicolinamide is a pyridine derivative . It is also known as N-tert-butyl-3-methylpicolinamide and is used as an intermediate in the synthesis of Loratadine .


Synthesis Analysis

The synthesis of 3-Methylpicolinamide and its derivatives has been a topic of interest in recent research. For instance, a study reported the design, synthesis, and evaluation of thienopyrimidine/N-methylpicolinamide derivatives for activities against three cancer cell lines . Another study highlighted an optimized route for preparing key intermediate 4- (4-amino-3-fluorophenoxy)- N -methylpicolinamide by O -alkylation, nitration, and reduction reactions .


Molecular Structure Analysis

The molecular formula of 3-Methylpicolinamide is C7H8N2O, with an average mass of 136.151 Da and a monoisotopic mass of 136.063660 Da . A study on 3-methyl picolinic acid, a related compound, used FT-IR and FT-Raman spectra to obtain the optimized geometry using density functional theory .

Scientific Research Applications

Antitumor Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of N-Methyl-picolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines . These derivatives displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
  • Methods of Application: The derivatives were synthesized and then evaluated on human cancer cell lines . The advanced kinase inhibitory assays showed that compound 6p could selectively inhibit Aurora-B kinase .
  • Results: Among the derivatives, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib . The compound could selectively inhibit Aurora-B kinase .

Heterocyclic Salts with an Imidazolidin-4-One Ring

  • Scientific Field: Organic Chemistry
  • Application Summary: Reactions of picolinamides with 1,3-propanesultone in methanol followed by the treatment with ketones led to a series of previously unknown chemical transformations . These transformations yielded first pyridinium salts, with a protonated endocyclic nitrogen atom, and then heterocyclic salts containing an imidazolidin-4-one ring .
  • Methods of Application: The reactions of picolinamides with 1,3-propanesultone in methanol followed by the treatment with ketones led to the production of these heterocyclic salts .
  • Results: The structures of intermediate and final products were determined by IR and 1H, 13C NMR spectroscopy, and X-ray study . The effects of the ketone and alcohol structures on the product yield were studied by quantum-chemical calculations .

Safety And Hazards

Safety data sheets suggest handling 3-Methylpicolinamide with adequate ventilation and in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUQYUFHADEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586360
Record name 3-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpicolinamide

CAS RN

937648-82-3
Record name 3-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-methylpicolinonitrile (2.36 g, 20 mmol) and conc. sulfuric acid (12.5 mL) was stirred at 80° C. for 25 min. The solution was cooled to rt, poured into water (80 mL), followed by addition of sat. Na2CO3 (aq.) until pH ˜7. The resulting mixture was extracted with DCM (3×) and the combined organic layer was dried over MgSO4 and concentrated in vacuo to provide 3-methylpicolinamide as a white solid (2.65 g, 97%). 1H NMR (CDCl3, 400 MHz) δ 8.43 (dd, 1H), 7.93 (brs, 1H), 7.62 (dd, 1H), 7.35 (dd, 1H), 5.44 (brs, 1H), 2.76 (s, 3H).
Quantity
2.36 g
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reactant
Reaction Step One
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12.5 mL
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reactant
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0 (± 1) mol
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Quantity
80 mL
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Synthesis routes and methods II

Procedure details

Suspend 2-cyano-3-methyl pyridine (400 g) in t-butanol (800 mL) and heat to 70° C. Add concentrated sulphuric acid (400 mL) dropwise over 45 minutes. Maintain the temperature at 75° C., until the reaction is complete, and for an additional 30 minutes. Dilute the mixture with water (400 mL), charge with toluene (600 mL) and bring to pH 10 with concentrated aqueous ammonia. Maintain the temperature at 50°-55° C. during the work up. Separate the toluene phase, and reextract the aqueous layer. Combine toluene phases and wash with water. Remove the toluene to yield the title compound N-(1,1-dimethylethyl-(3-methyl-2-pyridine carboxamide, as an oil, from which solid product is crystallized. (Yield 97%, as determined by an internal standard assay with gas chromatography).
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CE Coomber, MJ Porter, AE Aliev… - Advanced Synthesis …, 2020 - Wiley Online Library
… takes place using unsubstituted picolinamide or 3-methylpicolinamide, whereas a double C−H … 3-methylpicolinamide as the directing group and/or 3-methylpentan-3-ol as the solvent …
Number of citations: 4 onlinelibrary.wiley.com
H Rueeger, R Lueoend, R Machauer… - Journal of Medicinal …, 2021 - ACS Publications
… of the P3 fragment provided the highly potent N-(3-((3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl)-4-fluorophenyl)-5-cyano-3-methylpicolinamide 54 (…
Number of citations: 7 pubs.acs.org
X Ma, Y He, P Wang, M Lu - Applied Organometallic Chemistry, 2012 - Wiley Online Library
… After removal of the solvent (H 2 O) the residue was purified by column chromatography (hexanes–EtOAc = 1:2) to give 3-methylpicolinamide as a white solid (320 mg, 94%); mp 138–…
Number of citations: 30 onlinelibrary.wiley.com
CE Coomber - 2019 - discovery.ucl.ac.uk
… It was first seen that changing from the picolinamide to 3-methylpicolinamide directing group could improve the yields of products in the arylation of bornylamine. This can be useful for …
Number of citations: 2 discovery.ucl.ac.uk
N Escala, LM Pineda, MG Ng, LM Coronado… - Scientific Reports, 2023 - nature.com
… N-(5-Chloro-1H-benzimidazol-2-yl)-3-methylpicolinamide 13, an orange solid; mp: 180 C; yield: 47%; 1 H NMR (400 MHz, DMSO): δ 11.52 (brs, 2H), 8.38 (d, J = 4.0 Hz, 1H), 7.70 (d, J = …
Number of citations: 1 www.nature.com
M Turlington, MJ Noetzel, A Chun, Y Zhou… - Journal of medicinal …, 2013 - ACS Publications
Positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGlu 5 ) represent a promising therapeutic strategy for the treatment of schizophrenia. Both allosteric …
Number of citations: 32 pubs.acs.org
K Fuchino, Y Mitsuoka, M Masui, N Kurose… - Journal of Medicinal …, 2018 - ACS Publications
Accumulation of Aβ peptides is a hallmark of Alzheimer’s disease (AD) and is considered a causal factor in the pathogenesis of AD. β-Secretase (BACE1) is a key enzyme responsible …
Number of citations: 33 pubs.acs.org
K Anan, Y Iso, T Oguma, K Nakahara, S Suzuki… - …, 2019 - Wiley Online Library
The β‐site amyloid precursor protein cleaving enzyme 1 (BACE1, also known as β‐secretase) is a promising target for the treatment of Alzheimer's disease. A pK a lowering approach …
Y Meng, Y Wang, S Zhang, Y Yang, D Wu… - Journal of Medicinal …, 2023 - ACS Publications
A series of pyrido[3,2-d]pyrimidine-containing 4-arylindolines were identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) …
Number of citations: 3 pubs.acs.org
Q Weng, J Che, Z Zhang, J Zheng, W Zhan… - Journal of Medicinal …, 2019 - ACS Publications
Multiple sclerosis (MS) is a disease of the autoimmune-mediated disorder in the central nervous system, for which no effective therapeutic agent is currently available. The regulation of …
Number of citations: 10 pubs.acs.org

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